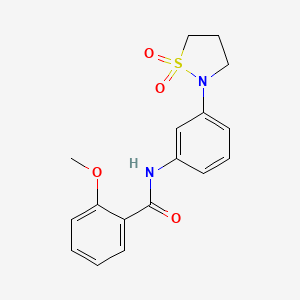

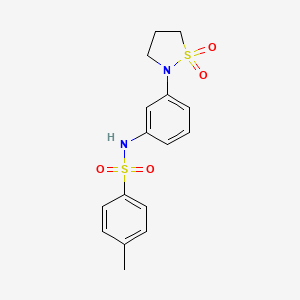

N-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was then treated with various hydrazines to afford different pyrazoline derivatives . These methods demonstrate the versatility of benzamide derivatives in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of the compound from the first paper was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental values to validate the theoretical model.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, which are fundamental in forming the amide bond characteristic of benzamide derivatives. The reactivity of the starting materials and intermediates is carefully controlled through the use of specific reagents and reaction conditions to obtain the desired products with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of electron-donating methoxy groups and electron-withdrawing amide functionalities can affect the compound's reactivity and interaction with biological targets. The calculated HOMO and LUMO energies provide insight into the electronic properties of the compound, which are important for understanding its potential pharmacological activity . The molecular electrostatic potential (MEP) surface map is another tool used to predict how the molecule might interact with other charged species, which is crucial for drug design.

Relevant Case Studies

The compounds discussed in the papers have been evaluated for their pharmacological activities. For instance, the compound from the first paper exhibited marked inhibition against various human cancer cell lines, showing promising anticancer activity . The pharmacological screening of the pyrazoline derivatives from the second paper indicated good anti-inflammatory activities and low toxicity . These case studies highlight the potential therapeutic applications of benzamide derivatives and the importance of structural modifications to achieve desired biological effects.

The analysis above is based on the synthesis, structure, and biological evaluation of compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, as described in the provided papers .

科学研究应用

抗氧化活性分析

含有甲氧基苯甲酰胺基团和异噻唑烷-2-基基序的化合物可以探索其抗氧化特性。Munteanu 和 Apetrei (2021 年) 的一篇综述讨论了用于测定抗氧化活性的各种分析方法,例如 ORAC、HORAC、TRAP 和 TOSC 测试,它们基于氢原子的转移,以及基于电子转移的 CUPRAC 和 FRAP 等测试。这些基于分光光度法的方法可能适用于分析 N-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-2-甲氧基苯甲酰胺等化合物的抗氧化能力,为食品工程到药学等领域做出贡献 (Munteanu & Apetrei, 2021)。

神经保护和认知功能研究

该化合物的结构特征表明其潜在的神经保护或认知功能调节应用。例如,淀粉样蛋白成像在阿尔茨海默病研究中是一个重要的领域。Nordberg (2007 年) 讨论了淀粉样蛋白成像配体的开发,例如 [18F] FDDNP 和 11C-PIB,用于测量阿尔茨海默病患者大脑中的淀粉样蛋白。对类似化合物的研究可以为开发新的成像剂或神经退行性疾病的治疗分子提供见解 (Nordberg, 2007)。

酶促修复和有机污染物降解

某些官能团参与酶促反应表明,N-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-2-甲氧基苯甲酰胺可能与专注于有机污染物酶促修复的研究相关。Husain 和 Husain (2007 年) 综述了氧化还原介体在用氧化还原酶处理有机污染物中的应用。具有氧化还原活性官能团的化合物可能作为这些酶促过程中的底物或抑制剂,突出了环境科学和工业废水处理的潜在研究途径 (Husain & Husain, 2007)。

作用机制

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

This inhibition can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Given its target, it is likely involved in the regulation of the cell cycle and apoptosis

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in cell cycle arrest and apoptosis, potentially making it useful in the treatment of cancers . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-9-3-2-8-15(16)17(20)18-13-6-4-7-14(12-13)19-10-5-11-24(19,21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQUFCAFIOLMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)